molecular formula C9H15NO2 B8286174 Diallylglycine methyl ester

Diallylglycine methyl ester

Cat. No. B8286174
M. Wt: 169.22 g/mol
InChI Key: TVBZPRWGMSZXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687635B2

Procedure details

0.22 g (1.3 mmole) of the diallylglycine methyl ester prepared in example 27 was dissolved in 3 ml chlorobenzene after which 0.046 g (0,064 mmole) of the bimetallic ruthenium complex 3.e prepared in example 24 was added. The mixture was stirred for 16 hours at 65° C. The catalyst was removed after evaporation of chlorobenzene by column chromatography, providing with 100% selectivity 0.05 g (0.36 mmole, yield 28%) methyl 1H-pyrrole-1-ylacetate. This product was further characterised by the following spectra:
Quantity
0.22 g
Type
reactant
Reaction Step One
[Compound]
Name
3.e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][N:5]([CH2:9][CH:10]=[CH2:11])[CH2:6]C=C>ClC1C=CC=CC=1>[N:5]1([CH2:4][C:3]([O:2][CH3:1])=[O:12])[CH:6]=[CH:11][CH:10]=[CH:9]1

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
COC(CN(CC=C)CC=C)=O
Name
3.e
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hours at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The catalyst was removed
CUSTOM
Type
CUSTOM
Details
after evaporation of chlorobenzene by column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(C=CC=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.36 mmol
AMOUNT: MASS 0.05 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.